4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Catalog No.
S6712901
CAS No.
2034298-30-9
M.F
C20H21F3N6O2
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-car...

CAS Number

2034298-30-9

Product Name

4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

IUPAC Name

4-methyl-2-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one

Molecular Formula

C20H21F3N6O2

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C20H21F3N6O2/c1-26-18(20(21,22)23)25-29(19(26)31)14-8-10-28(11-9-14)17(30)16-12-15(24-27(16)2)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3

InChI Key

HEJZBHCKXLQIFB-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)N(C(=N4)C(F)(F)F)C

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)N(C(=N4)C(F)(F)F)C

The exact mass of the compound 4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is 434.16780842 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex heterocyclic compound that integrates multiple functional groups, making it a subject of interest in medicinal chemistry. Its structure features a pyrazole ring, a piperidine moiety, and a triazole system, which are known for their diverse biological activities. The presence of trifluoromethyl and carbonyl groups further enhances its potential as a pharmacophore.

Typical for heterocycles, including:

  • Nucleophilic substitutions: The carbonyl group in the pyrazole can react with nucleophiles.
  • Electrophilic aromatic substitutions: The aromatic rings can participate in electrophilic substitution reactions.
  • Hydrogenation: The dihydrotriazole component may be susceptible to hydrogenation under certain conditions.
  • Condensation reactions: The presence of amine and carbonyl functionalities allows for condensation with aldehydes or ketones.

These reactions can lead to the formation of derivatives that may exhibit enhanced or novel biological activities.

Compounds containing pyrazole and triazole frameworks are known for their extensive biological activities, including:

  • Antitumor: Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory: Some derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes .
  • Antimicrobial: Pyrazole compounds have demonstrated activity against various bacterial and fungal strains .
  • Neuroprotective effects: Certain derivatives are being explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .

The synthesis of 4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be approached via several methods:

  • Multi-step synthesis:
    • Starting from commercially available pyrazole derivatives, the compound can be synthesized through a series of reactions involving piperidine and trifluoromethylation steps.
    • Key intermediates may include substituted pyrazoles that are further reacted to introduce the piperidine and triazole components.
  • One-pot reactions:
    • Novel methodologies have been developed that allow for the one-pot synthesis of complex heterocycles by combining multiple reactants in a single reaction vessel under optimized conditions .
  • Microwave-assisted synthesis:
    • Microwave irradiation has been utilized to enhance reaction rates and yields in the synthesis of pyrazole derivatives, providing an efficient route to obtain the target compound .

The unique structure of this compound makes it a candidate for various applications:

  • Pharmaceuticals: Its potential as an antitumor or anti-inflammatory agent positions it well within drug development pipelines.
  • Agricultural chemicals: Due to its biological activity against pathogens, it could be explored as a pesticide or herbicide.
  • Material science: The unique electronic properties imparted by the trifluoromethyl group may lend it utility in developing advanced materials or sensors.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Receptor binding assays: Evaluating binding affinity to specific receptors involved in inflammation or cancer pathways.
  • In vitro studies: Assessing cytotoxicity against various cancer cell lines to determine selectivity and efficacy.
  • In vivo studies: Animal models may be used to evaluate pharmacokinetics and therapeutic effects.

Several compounds share structural similarities with 4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one:

Compound NameStructureNotable Activities
3-(trifluoromethyl)-1H-pyrazoleContains trifluoromethyl groupAntitumor activity
5-(4-chlorophenyl)-pyrazoleSubstituted pyrazoleAnti-inflammatory properties
4-methyl-piperidine derivativePiperidine coreNeuroprotective effects

These compounds highlight the versatility of pyrazoles and their derivatives in medicinal chemistry. The unique combination of structural features in the target compound may lead to distinct biological profiles compared to these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Exact Mass

434.16780842 g/mol

Monoisotopic Mass

434.16780842 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

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